molecular formula C13H8F3NO2 B6285342 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid CAS No. 2137638-13-0

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid

Cat. No.: B6285342
CAS No.: 2137638-13-0
M. Wt: 267.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and proceeds under mild conditions to yield the desired pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the development of novel difluoromethylation reagents has streamlined the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.

    Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group and fluorobenzoic acid moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-(trifluoromethyl)pyridin-2-yl derivatives: These compounds share a similar pyridine ring structure with trifluoromethyl groups.

    2,4-difluorobenzoic acid derivatives: These compounds have a similar benzoic acid moiety with fluorine substitutions.

Uniqueness

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorobenzoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2137638-13-0

Molecular Formula

C13H8F3NO2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.